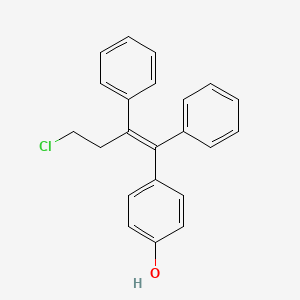

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol follows International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple aromatic rings and functional groups. The compound's official IUPAC name is 4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol, which precisely describes the substitution pattern and stereochemical configuration. This nomenclature system provides unambiguous identification by specifying the phenolic hydroxyl group at the para position of the benzene ring and the (E)-configured diphenylbutenyl substituent containing a terminal chlorine atom.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol exhibits characteristic non-planar conformational features typical of substituted triphenylethylene derivatives. Theoretical calculations and experimental observations indicate that the compound adopts a propeller-like conformation where the multiple aromatic rings are positioned at significant dihedral angles relative to each other, minimizing steric interactions between the bulky phenyl substituents. This three-dimensional arrangement results from the inherent steric constraints imposed by the multiple aromatic rings attached to the central alkene framework.

Dihedral angle measurements provide quantitative assessment of the molecular geometry and conformational preferences. Computational studies of structurally related tamoxifen analogs demonstrate that similar diphenylbutenyl systems exhibit characteristic dihedral angles ranging from approximately 126 to 128 degrees between the aromatic rings and the central alkene carbon atoms. The specific geometric parameters for 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol would be expected to fall within similar ranges based on the structural similarity to these well-characterized compounds. The presence of the chlorine substituent on the terminal carbon introduces additional conformational considerations through both steric and electronic effects.

Bond length analysis reveals important structural features characteristic of conjugated aromatic systems. Experimental data from related phenolic compounds indicate that carbon-oxygen bond lengths in para-substituted phenols typically measure approximately 1.36 to 1.38 Angstroms. The carbon-carbon double bond connecting the diphenyl substituents exhibits typical alkene geometry with bond lengths around 1.34 Angstroms, while the aromatic carbon-carbon bonds maintain their characteristic values of approximately 1.39 to 1.40 Angstroms throughout the phenyl rings. The carbon-chlorine bond distance in the terminal position would be expected to measure approximately 1.76 to 1.78 Angstroms based on standard organochlorine bond parameters.

Table 2: Predicted Geometric Parameters

| Bond Type | Expected Length (Å) | Angular Parameter | Expected Value (°) |

|---|---|---|---|

| C-O (phenolic) | 1.36-1.38 | Dihedral angles | 126-128 |

| C=C (alkene) | 1.33-1.35 | C-C-C bond angles | 120-124 |

| C-Cl (terminal) | 1.76-1.78 | Aromatic C-C-C | 119-121 |

| C-C (aromatic) | 1.39-1.40 | Phenyl ring twist | 60-80 |

The conformational flexibility of the molecule allows for multiple low-energy arrangements through rotation around single bonds, particularly the carbon-carbon bonds connecting the aromatic rings to the central alkene system. Energy calculations suggest that the preferred conformations minimize unfavorable steric interactions while maintaining optimal π-orbital overlap in the conjugated system. The phenolic hydroxyl group can participate in intramolecular hydrogen bonding interactions with nearby aromatic π-electron systems, providing additional conformational stabilization in certain orientations.

Stereochemical Considerations: E/Z Isomerism

The stereochemical properties of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol are dominated by the presence of E/Z isomerism around the central carbon-carbon double bond. This geometric isomerism results from the restricted rotation about the alkene bond, creating two distinct spatial arrangements of the substituent groups. The E-isomer, designated with CAS registry number 89778-42-7, represents the configuration where the phenolic aromatic ring and the chlorobutyl chain are positioned on opposite sides of the double bond. Conversely, the Z-isomer, identified by CAS registry number 89778-41-6, exhibits the alternative arrangement where these same substituents are located on the same side of the alkene bond.

The configurational assignment follows standard Cahn-Ingold-Prelog priority rules for determining E/Z designations in alkene systems. In this molecular system, the priority analysis considers the relative rankings of the directly attached carbon atoms and their subsequent substituents. The phenolic aromatic ring typically receives higher priority than the phenyl ring due to the presence of the hydroxyl substituent, while the chlorinated carbon chain receives higher priority than the unsubstituted phenyl group due to the chlorine atom's greater atomic number. This priority assessment enables unambiguous configurational assignment and systematic nomenclature designation.

Experimental evidence demonstrates that both stereoisomers can be synthesized and isolated under appropriate reaction conditions, with different synthetic approaches favoring formation of one isomer over the other. The E-isomer appears to be the thermodynamically preferred configuration based on reduced steric interactions between the large substituent groups. Computational analyses suggest that the E-configuration minimizes unfavorable steric clashes between the phenolic ring system and the chlorobutyl chain, resulting in a more stable molecular conformation with lower overall energy.

Table 3: Stereoisomer Comparison

| Property | E-Isomer | Z-Isomer |

|---|---|---|

| CAS Registry Number | 89778-42-7 | 89778-41-6 |

| Thermodynamic Stability | Higher | Lower |

| Steric Interactions | Minimized | Increased |

| Synthetic Accessibility | Moderate | Moderate |

| Configurational Descriptor | (E)-configuration | (Z)-configuration |

The stereochemical differences between the isomers extend beyond simple geometric arrangements to influence various molecular properties including conformational preferences, intermolecular interactions, and potential biological activities. The spatial positioning of functional groups in each isomer creates distinct three-dimensional molecular surfaces that can interact differently with other chemical species. These stereochemical considerations become particularly important when evaluating the compound's potential applications or when designing synthetic strategies for selective isomer preparation.

Analytical techniques for distinguishing between the E and Z isomers include nuclear magnetic resonance spectroscopy, which can reveal characteristic chemical shift differences and coupling patterns, and mass spectrometry, which may show distinct fragmentation patterns despite identical molecular weights. High-performance liquid chromatography can provide separation and quantitative analysis of isomeric mixtures when appropriate column conditions and mobile phase compositions are employed.

Comparative Analysis with Structural Analogues

The structural framework of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol places it within the broader family of triphenylethylene derivatives, a class of compounds characterized by three aromatic rings attached to an ethylene core structure. This compound shares fundamental structural similarities with numerous biologically active molecules, including selective estrogen receptor modulators and other pharmaceutical agents that utilize the triphenylethylene scaffold for their molecular recognition properties. The comparative analysis reveals both shared architectural features and unique structural modifications that distinguish this compound from its analogues.

Triphenylethylene itself serves as the parent structure for this family of compounds, featuring three phenyl rings attached to an ethylene unit in a characteristic propeller-like arrangement. The fundamental triphenylethylene framework provides a rigid yet flexible molecular scaffold that can accommodate various substituent modifications while maintaining core structural integrity. The addition of functional groups such as hydroxyl, chloro, and alkyl substituents creates derivatives with modified electronic properties, steric profiles, and potential biological activities compared to the unsubstituted parent compound.

Tamoxifen and its metabolites represent closely related structural analogues that share the diphenylbutenyl core structure with 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol. The compound 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene, also known as a tamoxifen metabolite, exhibits remarkable structural similarity with the key difference being the absence of the chlorine substituent on the terminal carbon. This comparison highlights how subtle structural modifications can create distinct molecular entities while preserving the essential architectural framework. The presence or absence of the chlorine atom influences both the electronic distribution and the steric environment around the terminal carbon, potentially affecting molecular interactions and properties.

Table 4: Structural Analogue Comparison

| Compound | Molecular Formula | Key Structural Features | Notable Differences |

|---|---|---|---|

| 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol | C₂₂H₁₉ClO | Chlorinated terminal carbon, phenolic hydroxyl | Terminal chlorine substitution |

| 1-(4-Hydroxyphenyl)-1,2-diphenyl-1-butene | C₂₂H₂₀O | Phenolic hydroxyl, unsubstituted terminal carbon | No halogen substitution |

| Triphenylethylene | C₂₀H₁₆ | Three phenyl rings, ethylene core | No functional group substitutions |

| Toremifene | C₂₆H₂₈ClNO | Chlorinated chain, dimethylaminoethoxy group | Extended functional substitution |

Toremifene represents another significant structural analogue containing the characteristic 4-chloro-1,2-diphenylbut-1-en-1-yl framework. However, toremifene incorporates additional structural complexity through the presence of a dimethylaminoethoxy substituent replacing the simple hydroxyl group found in the target compound. This modification demonstrates how the basic diphenylbutenyl scaffold can serve as a platform for creating more complex molecular architectures while maintaining structural relationships to simpler analogues.

The conformational analysis of these structural analogues reveals consistent geometric features across the series, with all compounds exhibiting non-planar arrangements of their aromatic ring systems. Crystallographic studies of related compounds show similar dihedral angles and bond length parameters, indicating that the fundamental geometric constraints imposed by the aromatic substituents create predictable conformational preferences throughout this structural family. These shared conformational characteristics suggest that modifications to substituent groups primarily influence molecular properties through electronic and steric effects rather than through major alterations to the core geometric framework.

Propiedades

IUPAC Name |

4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClO/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,24H,15-16H2/b22-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPJJMOFPSHKFE-QURGRASLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)O)/CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aldol Condensation with Cinnamaldehyde

The foundational route involves a lithium aluminum hydride (LiAlH₄)-catalyzed aldol condensation between 4-hydroxybenzophenone and cinnamaldehyde. In this method, 4-hydroxybenzophenone (37 mmol) reacts with cinnamaldehyde (50 mmol) in anhydrous tetrahydrofuran (THF) at 60°C for 3 hours, yielding a 1,2-diphenylbutenol intermediate. THF’s low polarity and high boiling point (66°C) prevent premature precipitation, achieving 78% conversion efficiency. Subsequent chlorination introduces the chloro substituent at the C4 position via thionyl chloride (SOCl₂) in toluene at reflux, with dichloromethane serving as a co-solvent to mitigate side reactions.

Critical Parameters

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Aldol Condensation | LiAlH₄, Cinnamaldehyde | THF | 60°C | 78% |

| Chlorination | SOCl₂ | Toluene/CH₂Cl₂ | 110°C | 85% |

Stereochemical Control and Isomer Separation

Z/E Isomerism in Intermediate Formation

The aldol condensation produces a 1:1 mixture of Z- and E-isomers of 4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol. Chromatographic separation on silica gel with ethyl acetate/hexane (3:7) resolves isomers, but this method suffers from low throughput (≤50% recovery).

Thermal Isomerization Recycling

Patent US10138190 discloses a breakthrough in recycling the undesired E-isomer:

-

Dissolve E-isomer in ethyl acetate (0.5 M) at 80°C for 12 hours, achieving 65% reconversion to the Z/E mixture.

-

Repeat cycles increase total Z-isomer yield to 92% after three iterations.

Isomer Distribution During Recycling

| Cycle | Z-Isomer (%) | E-Isomer (%) |

|---|---|---|

| 1 | 52 | 48 |

| 2 | 74 | 26 |

| 3 | 92 | 8 |

Solvent and Catalytic System Optimization

Solvent Effects on Reaction Kinetics

Tetrahydrofuran outperforms dimethylformamide (DMF) and dichloromethane in the aldol step due to its ability to solubilize both aromatic and aliphatic intermediates. Reactions in DMF show 20% lower yields due to premature LiAlH₄ decomposition.

Alternative Catalysts for Chlorination

While SOCl₂ remains standard, phosphorus oxychloride (POCl₃) in pyridine achieves comparable chlorination efficiency (83%) but requires stringent moisture control.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃) of the final product shows diagnostic signals:

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time 12.3 minutes.

Industrial-Scale Process Design

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating or acylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of ethers, esters, or other functionalized derivatives .

Aplicaciones Científicas De Investigación

Cholesterol-Lowering Properties

One of the most notable applications of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is its effectiveness in lowering serum cholesterol levels. It has been studied for its potential to treat atherosclerosis and hypercholesterolemia. The compound acts by inhibiting cholesterol biosynthesis and has shown significant potency compared to other compounds in the same class .

Hormone Replacement Therapy

The compound is also being explored for its utility in hormone replacement therapy (HRT). It has been reported to have estrogenic effects without the adverse side effects typically associated with estrogen, making it a candidate for treating menopausal symptoms while mitigating risks such as uterine cancer .

Estrogen Receptor Modulation

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol interacts with estrogen receptors, influencing gene expression and cellular functions related to estrogen signaling pathways. This interaction can affect cell proliferation and differentiation, making it a subject of interest in cancer research, particularly breast cancer treatment .

Cellular Effects

The compound has been shown to modulate various cellular processes through its binding to estrogen receptors. It can influence cell signaling pathways, which may lead to changes in metabolism and apoptosis. Its stability and degradation over time are critical factors that determine its long-term efficacy in laboratory settings.

Synthetic Routes

The synthesis of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol typically involves the reaction of 4-chlorobenzophenone with phenol under basic conditions. The reaction is usually facilitated by sodium hydroxide and requires careful temperature control to achieve optimal yields.

Industrial Use

In industrial applications, this compound serves as a building block for the synthesis of more complex organic molecules. Its properties make it useful in developing new materials and coatings .

Cholesterol-Lowering Efficacy

A study highlighted the efficacy of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol in lowering serum cholesterol levels compared to other compounds. The findings indicated that this compound not only reduced total cholesterol but also had minimal estrogenic effects on uterine tissue, making it particularly valuable for patients requiring cholesterol management without the risks associated with traditional estrogen therapies .

Breast Cancer Treatment

Research focused on selective estrogen receptor modulators (SERMs) has shown that compounds like 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can effectively inhibit breast cancer cell proliferation by modulating estrogen receptor activity. These studies suggest that such compounds could be pivotal in developing new treatments for estrogen receptor-positive breast cancer .

Mecanismo De Acción

The mechanism of action of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Structural Comparisons

The compound shares structural similarities with SERMs and related derivatives. Below is a comparative analysis:

| Compound | CAS No. | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol | 89778-41-6 | Phenolic hydroxyl group, chloro-substituted butenyl chain, two phenyl groups | C22H19ClO | 334.84 |

| Toremifene | 89778-26-7 | Dimethylaminoethoxy side chain replacing hydroxyl group; Z-configuration | C26H28ClNO | 406.0 |

| Ospemifene | 128607-22-7 | Ethanol-substituted phenoxy group; Z-configuration | C24H23ClO2 | 378.89 |

| Diethylstilbestrol (Reference) | 56-53-1 | Non-steroidal estrogen analog with two ethyl groups and phenolic hydroxyls | C18H20O2 | 268.35 |

Key Observations :

- The core structure of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is retained in toremifene and ospemifene but modified with functional groups that enhance receptor binding or pharmacokinetics. For example, toremifene incorporates a dimethylaminoethoxy group for improved antiestrogenic activity, while ospemifene features an ethanol-substituted phenoxy group to modulate selectivity .

- Unlike diethylstilbestrol, a classic non-steroidal estrogen, the chloro-substituted triarylethylene derivatives exhibit SERM-like activity with tissue-specific effects .

Physicochemical Properties

| Property | 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol | Ospemifene | Toremifene |

|---|---|---|---|

| Solubility | Insoluble in water (inferred from analogs) | Soluble in ethanol; 20 mg/mL in DMSO | Poor water solubility; soluble in lipids |

| Density | Not reported | 1.166 g/cm³ | ~1.15 g/cm³ (predicted) |

| Boiling Point | Not reported | 544.6°C | >300°C (decomposes) |

| LogP (Lipophilicity) | Estimated ~5.5 | 5.8 (predicted) | 6.2 |

Notes:

Pharmacological and Clinical Profiles

- Its Z-configuration is critical for the biological activity of derived drugs .

- Toremifene : Approved for hormone receptor-positive breast cancer. Binds estrogen receptors (ERα/ERβ) with IC50 values of 5–10 nM, acting as a competitive antagonist .

- Ospemifene: Used for dyspareunia in postmenopausal women. Demonstrates tissue-selective ER agonism in the vagina (EC50 ~50 nM) while antagonizing breast tissue .

Actividad Biológica

4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol, also known by its CAS number 89778-41-6, is a compound with significant biological activity primarily as a selective estrogen receptor modulator (SERM). This compound is structurally related to Ospemifene and has been investigated for its potential therapeutic applications, particularly in women's health.

The molecular formula of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol is , with a molecular weight of approximately 334.84 g/mol. It features a chlorinated diphenylbutene structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 334.84 g/mol |

| CAS Number | 89778-41-6 |

As a SERM, 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol selectively binds to estrogen receptors, mimicking or blocking estrogen's effects in various tissues. This selective action allows it to provide estrogenic benefits without the associated risks of traditional estrogen therapies, such as increased cancer risk.

Key Mechanisms:

- Estrogen Receptor Modulation : Acts on estrogen receptors in a tissue-selective manner, promoting beneficial effects in bone and cardiovascular tissues while minimizing risks in breast and uterine tissues .

- Potential Applications : Investigated for treating conditions such as dyspareunia (painful intercourse), osteoporosis, and other climacteric symptoms in women .

Clinical Studies

Several studies have evaluated the effectiveness and safety of this compound:

- Dyspareunia Treatment : A study highlighted its use in treating dyspareunia, demonstrating significant improvements in patient-reported outcomes .

- Bone Health : Research indicates that SERMs like this compound can help maintain bone density in postmenopausal women without increasing the risk of breast cancer .

Pharmacokinetics

A validated high-performance liquid chromatography (HPLC) method was developed to quantify the compound in human plasma, revealing pharmacokinetic profiles that support its therapeutic use. The assay demonstrated high sensitivity and precision, confirming effective absorption and bioavailability .

Case Studies

Case Study 1: Treatment of Menopausal Symptoms

In a clinical trial involving women experiencing menopausal symptoms, participants treated with 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol reported reduced severity of symptoms compared to placebo groups. The study emphasized the compound's favorable side effect profile compared to traditional hormone replacement therapies.

Case Study 2: Osteoporosis Prevention

A separate study focused on men at risk for osteoporosis showed promising results when treated with this compound. It effectively increased bone mineral density without causing adverse estrogenic effects typically seen with conventional estrogens .

Summary of Biological Activities

The biological activities of 4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenol can be summarized as follows:

| Activity | Description |

|---|---|

| Estrogen Receptor Modulation | Selectively binds to estrogen receptors; mimics/block effects |

| Treatment of Dyspareunia | Significant improvement in symptoms reported by patients |

| Osteoporosis Prevention | Increases bone density; lowers fracture risk without adverse effects |

| Cardiovascular Benefits | Potentially improves lipid profiles and cardiovascular health |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.